REACTION_CXSMILES
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[CH3:1][C:2]1(C(OC)=O)[CH2:8][CH2:7][CH2:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[C:3]1=[O:13].Cl>C(O)(=O)C>[CH3:1][CH:2]1[CH2:8][CH2:7][CH2:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[C:3]1=[O:13]
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Name
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methyl 6-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carboxylate
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Quantity
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35.13 g
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Type
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reactant
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Smiles
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CC1(C(C2=C(CCC1)C=CC=C2)=O)C(=O)OC
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted twice with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The collected organic layer was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
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The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1)
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Type
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CUSTOM
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Details
|
to give the objective substance
|
Name
|
|
Type
|
|
Smiles
|
CC1C(C2=C(CCC1)C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |